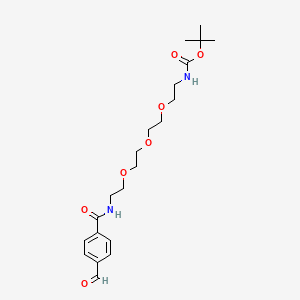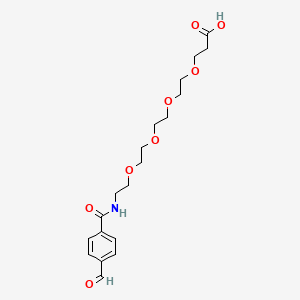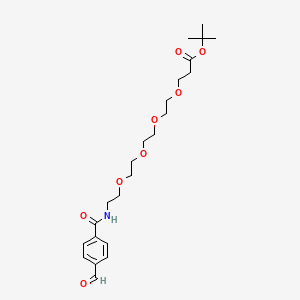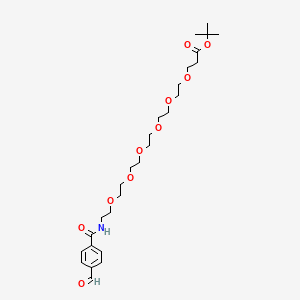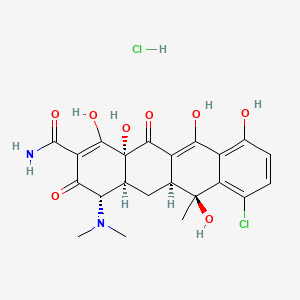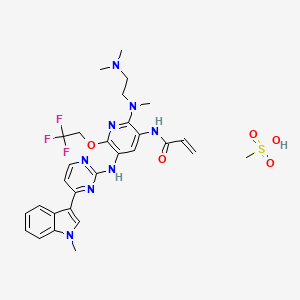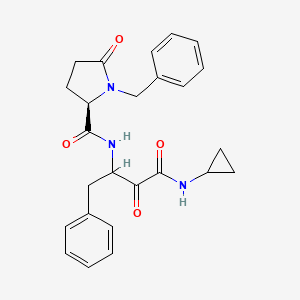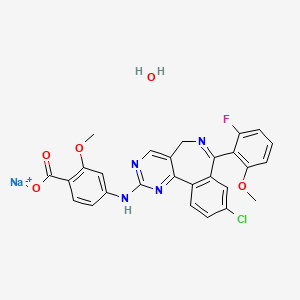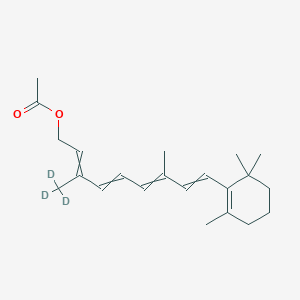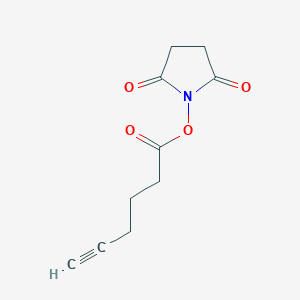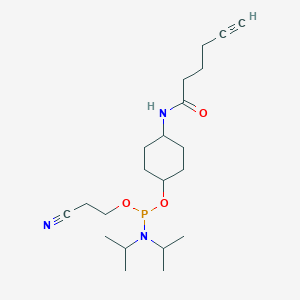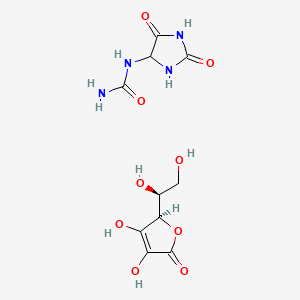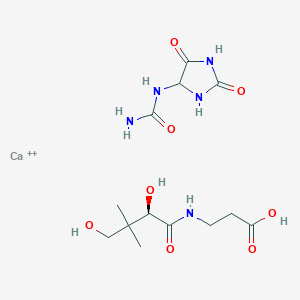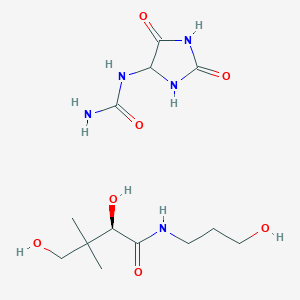
AM-6494
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AM-6494 is a potent and orally efficacious β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitor . It plays a key role in the production of amyloid β (Aβ) in the brain and has been extensively pursued as a target for the treatment of Alzheimer’s disease (AD) . It is also a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The development of AM-6494 involved a series of cyclopropylthiazines as potent and orally efficacious BACE1 inhibitors . The lead optimization led to the identification of AM-6494, a molecule with a biochemical IC50 BACE2/BACE1 ratio of 47 .Molecular Structure Analysis
AM-6494 is a small molecule drug with a molecular formula of C22H21F2N5O3S . The InChIKey is IPUJINDWAGRAHN-KNXBSLHKSA-N .Chemical Reactions Analysis
AM-6494 is a BACE1 inhibitor . It has demonstrated higher binding affinity at BACE1 with van der Waals as the dominant energy contributor .Physical And Chemical Properties Analysis
AM-6494 is a synthetic organic compound with a molecular weight of 473.499 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Application in Research-Based Teaching Models
- AM-6494 has been utilized in developing an Applicational Model for Research-Based Teaching (AMRBT), particularly in science classes like Chemistry. This model, incorporating Scientific Photograph Observatory (SPO), supports research activities and enhances student learning. A study involving 24 students demonstrated the model's effectiveness in promoting active learning and facilitating cognitive understanding of investigated problems (Cleophas & Cunha, 2020).
Role in Alzheimer's Disease Research
- In Alzheimer's disease research, AM-6494 is a prominent BACE1 inhibitor with significant potential. Computational models of AM-6494 have been created to understand its binding affinity at the atomistic level, helping in the design and development of effective Alzheimer's disease treatments. AM-6494 has shown high inhibitory potency against BACE1, an enzyme implicated in Alzheimer's disease, without causing common adverse effects seen in other BACE1 inhibitors (Ugbaja et al., 2020).
Accelerator Mass Spectrometry (AMS) in Biomedical Research
- Although not directly involving AM-6494, Accelerator Mass Spectrometry (AMS), a technique often referenced as "AM," has significantly contributed to various fields, including biomedical research. AMS has been pivotal in studies involving metabolism of xenobiotics, drug metabolism, biomarker studies, and DNA and protein binding studies. It has also played a role in understanding early human metabolism of candidate drugs, revolutionizing high-sensitivity isotope detection in biomedical research (Lappin & Garner, 2004).
Detailed Molecular Interaction Investigation in Alzheimer’s Disease
- AM-6494's molecular mechanism in inhibiting BACE1, a critical enzyme in Alzheimer’s disease, has been extensively studied. Using advanced computational techniques like accelerated MD simulation, researchers have demonstrated the higher binding affinity and effectiveness of AM-6494 in inhibiting BACE1. This research offers insights into its high inhibitory potency and assists in designing new, improved inhibitors for Alzheimer's disease treatment (Ugbaja et al., 2021).
Additive Manufacturing in Scientific Research
- In the broader context of AM (Additive Manufacturing), it has revolutionized scientific research through its capability to create complex structures and rapid prototyping. AM has greatly impacted fields such as electrochemical research and metal manufacturing, enabling bespoke designs and rapid production at low costs, which is crucial for scientific advancements (Whittingham et al., 2021).
Safety And Hazards
Eigenschaften
CAS-Nummer |
1874232-80-0 |
|---|---|
Produktname |
AM-6494 |
Molekularformel |
C22H21F2N5O3S |
Molekulargewicht |
473.4988 |
IUPAC-Name |
N-(3-((1S,5S,6S)-3-Amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl)-4,5-difluorophenyl)-5-(prop-2-yn-1-yloxy)pyrazine-2-carboxamide |
InChI |
InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |
SMILES |
O=C(C1=NC=C(OCC#C)N=C1)NC2=CC(F)=C(F)C([C@@]3(C)N=C(N)S[C@@]4(COC)C[C@@]34[H])=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AM-6494; AM 6494; AM6494; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



